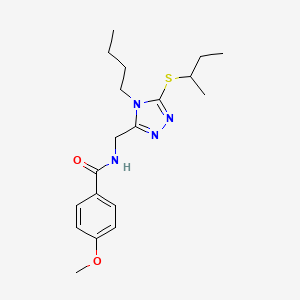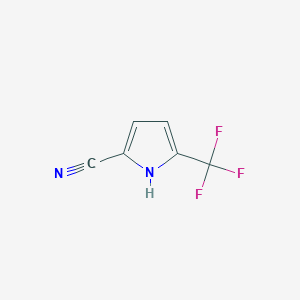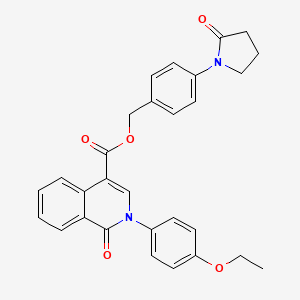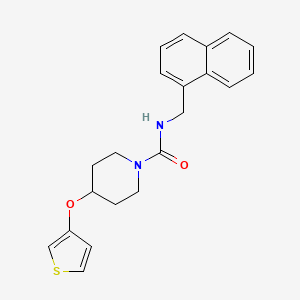
N-((4-butyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-butyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, also known as BMT-047, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BMT-047 is a member of the 1,2,4-triazole family, which has been extensively studied for their pharmacological properties.
科学的研究の応用
Antimicrobial Activity
Compounds with similar structural motifs have been reported to exhibit significant antimicrobial properties. For instance, a series of compounds incorporating the thiazole ring demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against several strains of fungi. These findings suggest that derivatives of benzamides and thiazoles may serve as valuable therapeutic agents for the treatment of microbial diseases, highlighting the potential of N-((4-butyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide in antimicrobial applications (Desai, Rajpara, & Joshi, 2013).
Enzyme Inhibition
Research on similar compounds has also shown their potential as enzyme inhibitors, which could be relevant in the treatment of various diseases. For example, triazole derivatives have been evaluated for their inhibition potential against enzymes like carbonic anhydrase and acetylcholinesterase, indicating their potential therapeutic use in managing conditions related to enzyme dysregulation (Virk et al., 2018).
Ligand for Biochemical Assays
Benzamide and triazole compounds have been utilized as ligands in the development of new probes for biochemical assays, suggesting their utility in research and diagnostic applications. For instance, the synthesis and evaluation of iodine-125 labeled benzamide derivatives for dopamine D-2 receptors provide a basis for noninvasive visualization studies of receptor sites, which could be extrapolated to the development of similar probes based on N-((4-butyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (de Paulis et al., 1988).
特性
IUPAC Name |
N-[(5-butan-2-ylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c1-5-7-12-23-17(21-22-19(23)26-14(3)6-2)13-20-18(24)15-8-10-16(25-4)11-9-15/h8-11,14H,5-7,12-13H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIPMJJFVSATFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SC(C)CC)CNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-butyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2727258.png)
![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid](/img/structure/B2727259.png)

![5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/no-structure.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2727265.png)



![(Z)-3-isobutyl-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2727271.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-sulfamoylbenzamide](/img/structure/B2727275.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2727277.png)
